molecular formula C26H42O4 B1148559 Diisononyl phthalate CAS No. 68515-48-0

Diisononyl phthalate

Cat. No.: B1148559
CAS No.: 68515-48-0
M. Wt: 418.68
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Description

Diisononyl phthalate is a phthalate ester used primarily as a plasticizer. It is a mixture of chemical compounds consisting of various isononyl esters of phthalic acid. This compound is widely used to enhance the flexibility, durability, and longevity of polyvinyl chloride products .

Biochemical Analysis

Biochemical Properties

Diisononyl phthalate plays a role in various biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of monoisononyl phthalate and other metabolites . These interactions are crucial for the degradation and metabolism of this compound in biological systems.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cellular respiration and mitochondrial function, leading to oxidative stress and inflammation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially causing alterations in energy production and apoptotic signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of certain enzymes, such as those involved in lipid metabolism . This inhibition can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound also affects gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term impact on cellular function. For example, prolonged exposure to this compound can lead to persistent oxidative stress and inflammation, which may result in chronic cellular damage . Additionally, the degradation products of this compound can have their own biological effects, further complicating its temporal impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild disruptions in cellular function, while higher doses can lead to significant toxic effects, including reproductive toxicity and endocrine disruption . Studies have shown that this compound can negatively affect ovarian function and fertility in female animals, as well as disrupt testosterone levels and testis development in males .

Metabolic Pathways

This compound is metabolized through several pathways, including de-esterification and β-oxidation . Enzymes such as lipases and esterases play a crucial role in the initial breakdown of this compound into monoisononyl phthalate and other metabolites. These metabolites can then undergo further oxidation and conjugation reactions, leading to their eventual excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential toxic effects.

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. For example, it can accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, this compound can interact with nuclear receptors and transcription factors in the nucleus, leading to changes in gene expression . These subcellular localizations are critical for understanding the compound’s overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically involves heating phthalic anhydride with isononyl alcohol in the presence of an acid catalyst such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 180 to 220°C under atmospheric or slight pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: Diisononyl phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Diisodecyl phthalate: Another phthalate ester used as a plasticizer with similar applications.

    Di-2-ethylhexyl phthalate: A widely used plasticizer with similar properties but different molecular structure.

    Butyl benzyl phthalate: Used as a plasticizer with different functional groups

Uniqueness: Diisononyl phthalate is unique due to its specific combination of isononyl esters, which provide a balance of flexibility, durability, and low volatility. This makes it particularly suitable for applications requiring long-lasting plasticization and minimal migration from the polymer matrix .

Properties

IUPAC Name

bis(7-methyloctyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
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InChI Key

HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID60860420
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Molecular Weight

418.6 g/mol
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Physical Description

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester
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Boiling Point

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C
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Flash Point

greater than 200 °F (NTP, 1992), 221 °C c.c.
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C:
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Density

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

The renal tubular carcinoma observed in male rats exposed to DINP has been attributed to cytotoxicity resulting from accumulation of alpha2u-globulin in the kidney ... Following secretion from the liver, alpha2u-globulin is filtered in the glomerular and slowly hydrolyzed in the proximal tubule. There is a strict requirement that a chemical or a metabolite physically bind to the alpha2u-globulin to produce nephropathy, although covalent, irreversible binding is not required. ... When the chemical-alpha2u-globulin complex is filtered by the kidney, it accumulates in phagolysosomes in the proximal tubule region and produces cytotoxicity, which results in subsequent regenerative hyperplasia ... Female rats, mice, and NBR rats do not accumulate alpha2u-globulin in their kidneys, do not produce nephrotoxicity and regenerative hyperplasia, and do not develop renal tumors following chemical exposure. ... Humans appear to lack this specific protein in the kidney ... Male rat specificity in tumor response, lack of genotoxicity, histopathology findings of cytotoxicity and regeneration, alpha2u-globulin accumulation, and demonstrated cell proliferation strongly support the criteria for demonstrating alpha2u-globulin mechanism /of DINP nephrocarcinogenicity/ ..., The role of the peroxisome proliferator-activated receptor alpha (PPARalpha) in hepatic responses to DINP was investigated in a study with SV 129 PPAR a-null mice ... . Male and female SV 129 PPAR a-null mice (-/-), SV 129 PPARalpha (+/+) and B6C3F1 mice were fed a control diet or a diet containing 8,000 ppm of DINP for 1 or 3 weeks. There was an increase of liver weights in male and female of the SV 129 PPARalpha (+/+) and B6C3F1 mice exposed for one week, whereas this increase was abolished in the 1-week treated SV 129 PPAR a-null (-/-) mice. Western blot analysis of liver protein extracts revealed that acyl-CoA oxidase and CYTP450 4a proteins were induced in PPARalpha (+/+) but not in PPARalpha (-/-) female mice after 3-week exposure. It was also demonstrated that some genes involved in drug metabolism and protein trafficking were altered in liver of female PPARalpha (+/+) mice but not in PPARalpha (-/-) mice. These data support the hypothesis that DINP like DEHP ... or other peroxisome proliferators induces liver effects through a PPARalpha-dependent mechanism.
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Impurities

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/
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Color/Form

Colorless liquid

CAS No.

28553-12-0, 68515-48-0, 20548-62-3
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Melting Point

-48 °C, -43 °C
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